4-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine” is a complex organic molecule. It contains several functional groups and rings, including a pyrazolo[1,5-a]pyrazine ring, a pyrimidine ring, a piperazine ring, and a pyrrolidine ring . These motifs are found to be highly used in medicinal chemistry and drug molecule production .
Synthesis Analysis
The synthesis of such compounds often involves novel and uncomplicated methods . For instance, a one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been reported . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of multiple ring structures, including a pyrazolo[1,5-a]pyrazine ring and a pyrimidine ring . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for certain biological activities .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its complex structure, which includes multiple ring structures and functional groups . The presence of electron-donating and electron-withdrawing groups can significantly affect its chemical properties .Mechanism of Action
Target of Action
The primary target of this compound is the N-Methyl-D-aspartate receptors (NMDARs) . These receptors are members of the ionotropic glutamate receptor family and play a crucial role in learning and memory by regulating synaptic plasticity .
Mode of Action
The compound acts as a GluN2A-Selective Positive Allosteric Modulator (PAM) . It enhances the activity of NMDARs containing GluN2A, one of the NMDAR subunits . This modulation results in increased receptor activity, which can have various downstream effects depending on the specific cellular context .
Biochemical Pathways
The activation of NMDARs containing GluN2A can influence several biochemical pathways. These include pathways involved in synaptic plasticity, a key process in learning and memory . .
Pharmacokinetics
It is noted that the compound is brain-penetrant , suggesting it can cross the blood-brain barrier and exert its effects directly in the brain.
Result of Action
The compound’s action as a GluN2A PAM can result in enhanced long-term potentiation in the hippocampus . This suggests that it could potentially enhance learning and memory processes .
Future Directions
Properties
IUPAC Name |
4-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8/c1-15-14-17(24-7-2-3-8-24)23-19(22-15)26-12-10-25(11-13-26)18-16-4-5-21-27(16)9-6-20-18/h4-6,9,14H,2-3,7-8,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYJBGZVNGLGFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.